NK1 Receptor Antagonism: Weak Activity Compared to Benzomalvin A
Benzomalvin C (target compound) demonstrates only weak inhibitory activity against the neurokinin-1 (NK1) receptor, in stark contrast to the more potent Benzomalvin A. In a direct head-to-head comparison within the same study, Benzomalvin A exhibited Ki values of 12, 42, and 43 μM at guinea pig, rat, and human NK1 receptors, respectively [1]. Benzomalvin C was reported as 'only weakly active' in the same assay [1]. A single-concentration inhibition value of 46% at 100 μg/mL (approximately 253 μM) has been reported in secondary sources . This quantitative difference establishes Benzomalvin C as a low-potency control or a scaffold for optimization, not a primary pharmacological probe for NK1.
| Evidence Dimension | NK1 receptor binding affinity |
|---|---|
| Target Compound Data | 46% inhibition at 100 μg/mL (~253 μM) in vitro; described as 'only weakly active' |
| Comparator Or Baseline | Benzomalvin A: Ki = 12 μM (guinea pig), 42 μM (rat), 43 μM (human) |
| Quantified Difference | Benzomalvin A is a significantly more potent NK1 antagonist; Benzomalvin C lacks measurable Ki due to weak activity. |
| Conditions | In vitro radioligand binding assay using [3H]-substance P at NK1 receptors from guinea pig, rat, and human tissues. |
Why This Matters
This data guides researchers to select Benzomalvin A for NK1 receptor studies and to use Benzomalvin C as a structurally related, but functionally distinct, control or as a starting point for chemical derivatization aimed at improving potency.
- [1] Sun, H. H., Barrow, C. J., Sedlock, D. M., Gillum, A. M., & Cooper, R. (1994). Benzomalvins, new substance P inhibitors from a Penicillium sp. The Journal of Antibiotics, 47(5), 515-522. View Source
